![molecular formula C11H18N2O5 B1586723 2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester CAS No. 863307-54-4](/img/structure/B1586723.png)
2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18N2O5 . It has a molecular weight of 258.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H18N2O5 . This indicates that it contains 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.27 g/mol . It’s recommended to be stored at -20°C for maximum recovery of the product .Scientific Research Applications
Synthesis and Characterization
Derivatives of N-Boc piperazine have been synthesized, including ester and hydrazide derivatives, characterized by various spectroscopic methods, and confirmed by single crystal X-ray diffraction analysis. These compounds have shown moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016). Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, revealing its crystalline structure and evaluating its antibacterial and anthelmintic activities, which were found to be moderate (Sanjeevarayappa et al., 2015).
Biological Evaluation
The title compound tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate demonstrated moderate mosquito-larvicidal and antibacterial activities, showcasing its potential in contributing to the development of new antimicrobial agents (Castelino et al., 2014).
Molecular Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was analyzed, providing insights into bond lengths, angles, and the crystalline structure, which can aid in the design of molecules with desired properties (Mamat et al., 2012).
Neuroprotective Applications
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) was designed as a novel drug candidate offering a multi-target therapeutic neuroprotective approach for Alzheimer's disease. It exhibits several mechanisms of action, including inhibition of acetylcholinesterase activity, antioxidant properties, and neuroprotection against toxicity (Lecanu et al., 2010).
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12-9(16)7(13)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTOUAJILWSKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373210 | |
Record name | 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
863307-54-4 | |
Record name | 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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